Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (C₁₆H₂₃NO₄) comprises three primary functional domains:
- Ethyl benzoate backbone : The ethyl ester group (-COOCH₂CH₃) is attached to a para-substituted benzene ring, providing a planar aromatic system with electron-withdrawing characteristics.
- Methylamino methyl linker : A methylene bridge (-CH₂-) connects the benzene ring to a methylated amine group (-N(CH₃)-), introducing steric hindrance and altering electron density distribution.
- tert-Butoxycarbonyl (Boc) protecting group : The Boc moiety (-OC(O)C(CH₃)₃) shields the amine, enhancing stability during synthetic processes while contributing to the compound’s bulkiness.
The SMILES notation (CCOC(=O)C1=CC=C(CN(C)C(=O)OC(C)(C)C)C=C1) clarifies connectivity, highlighting the ethyl ester at position 1 of the benzene ring and the Boc-protected methylamino methyl group at position 4. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the Boc group’s tert-butyl protons (δ ~1.4 ppm), the methylamino methyl protons (δ ~2.8–3.2 ppm), and the aromatic protons (δ ~7.3–8.1 ppm).
Key structural parameters :
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₂₃NO₄ |
| Molecular weight | 293.36 g/mol |
| Hybridization | sp² (aromatic), sp³ (Boc, amine) |
| Electron effects | -M (ester), +I (tert-butyl) |
Crystallographic Studies and Conformational Dynamics
While direct crystallographic data for this compound remain unpublished, insights can be extrapolated from analogous Boc-protected benzoates. For example, methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate (CID 14221817) exhibits a twisted conformation where the Boc group adopts a staggered orientation relative to the benzene ring to minimize steric clash. Similarly, ethyl 4-[(N-tert-butyl-C-methylcarbonimidoyl)amino]benzoate (CID 331315) demonstrates restricted rotation about the C-N bond due to resonance stabilization between the amide and imine groups.
In this compound, the methyl group on the nitrogen atom likely induces gauche interactions with the adjacent methylene bridge, favoring a conformation where the Boc group is orthogonal to the aromatic plane. This arrangement reduces van der Waals repulsion between the tert-butyl moiety and the benzene ring.
Predicted conformational features :
- Torsion angles : The C-N-C-O dihedral angle in the Boc group is expected to approximate 180°, maximizing resonance stabilization.
- Packing motifs : In the solid state, intermolecular hydrogen bonds between carbonyl oxygen and methylene protons may stabilize the lattice, as seen in methyl 4-{1-[(tert-butoxycarbonyl)amino]ethyl}benzoate (MFCD24532698).
Comparative Analysis with Related Boc-Protected Benzoate Derivatives
This compound belongs to a family of Boc-protected benzoates with varied substituents. The table below contrasts its features with key analogues:
Impact of structural variations :
- N-Methylation : The methyl group on the nitrogen in this compound reduces hydrogen-bonding capacity compared to unmethylated derivatives like CID 14221817, potentially lowering solubility in polar solvents.
- Ester alkyl group : Replacing methyl (as in ) with ethyl (as in ) increases hydrophobicity, evidenced by the higher logP value (estimated 2.8 vs. 2.2).
- Substituent position : Para-substituted derivatives exhibit superior electronic conjugation compared to ortho-substituted analogues like , which suffer from steric hindrance between the ester and side chain.
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
ethyl 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate |
InChI |
InChI=1S/C16H23NO4/c1-6-20-14(18)13-9-7-12(8-10-13)11-17(5)15(19)21-16(2,3)4/h7-10H,6,11H2,1-5H3 |
InChI Key |
WECKQKUCZPPHEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Procedure for Boc Protection
In a representative protocol, methyl 4-(methylamino)benzoate (3.99 g, 24.1 mmol) is dissolved in tetrahydrofuran (THF, 48 mL) and treated with Boc₂O (5.8 mL, 25 mmol) and 4-dimethylaminopyridine (DMAP, 295 mg) at room temperature. After overnight stirring, the crude product is purified via flash chromatography, yielding 44% of the Boc-protated intermediate. Adaptation to the ethyl ester variant would require substituting methyl 4-(methylamino)benzoate with its ethyl analogue.
Table 1: Comparative Boc Protection Conditions
| Starting Material | Reagents | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| Methyl 4-(methylamino)benzoate | Boc₂O, DMAP | THF | DMAP | 44% |
| Ethyl 4-(methylamino)benzoate* | Boc₂O, DMAP (hypothetical) | THF | DMAP | ~40–50% (estimated) |
Synthesis of Ethyl 4-(Methylaminomethyl)benzoate
The precursor ethyl 4-(methylaminomethyl)benzoate can be synthesized via two primary routes: nucleophilic substitution or reductive amination .
Nucleophilic Substitution Route
Ethyl 4-(bromomethyl)benzoate reacts with methylamine to displace bromide, forming the methylaminomethyl derivative. This method parallels the synthesis of ethyl 4-((tert-butoxycarbonyl)amino)-3-methylbutanoate, where brominated intermediates undergo amine substitution.
Procedure :
-
Ethyl 4-(bromomethyl)benzoate (1.0 equiv) is treated with excess methylamine (2.0 equiv) in acetonitrile at 50°C for 12 hours.
-
The mixture is concentrated, and the product isolated via extraction (ethyl acetate/water) and chromatography.
Reductive Amination Route
Ethyl 4-aminobenzoate is methylated using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in methanol. This approach mirrors the Eschweiler-Clarke reaction, enabling secondary amine formation.
Procedure :
-
Ethyl 4-aminobenzoate (1.0 equiv) is stirred with formaldehyde (1.2 equiv) and NaBH₃CN (1.5 equiv) in MeOH at 0°C.
-
After 6 hours, the reaction is quenched with aqueous NH₄Cl, extracted with DCM, and purified.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enable the introduction of boronate-containing groups to aromatic rings. While not directly applicable to aminomethyl groups, these methods inform synthetic planning for related intermediates.
Suzuki Coupling for Boronate Intermediates
In a reported protocol, methyl 4-bromobenzoate reacts with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate under Pd catalysis. Adapting this to introduce aminomethyl groups would require bespoke boronate reagents.
Procedure :
-
Methyl 4-bromobenzoate (1.0 equiv), boronate ester (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (3:1) are heated at 80°C.
Integrated Synthetic Pathway for this compound
Combining the above methods, a plausible synthesis involves:
Step 1: Esterification of 4-(Bromomethyl)benzoic Acid
4-(Bromomethyl)benzoic acid is esterified with ethanol under acidic conditions (H₂SO₄, reflux), yielding ethyl 4-(bromomethyl)benzoate.
Step 2: Amination with Methylamine
The bromide undergoes nucleophilic substitution with methylamine (2.0 equiv) in THF at 50°C, producing ethyl 4-(methylaminomethyl)benzoate.
Step 3: Boc Protection
The amine is protected using Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF at room temperature, yielding the target compound after purification.
Table 2: Optimized Reaction Parameters
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Esterification | H₂SO₄, EtOH, reflux | 85% |
| 2 | Amination | Methylamine, THF | 65% |
| 3 | Boc Protection | Boc₂O, DMAP, THF | 44% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as trifluoroacetic acid (TFA) are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid.
Reduction: Formation of 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl alcohol.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based compounds for biological studies.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in drug design and discovery.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves the protection of amino groups through the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
Key Features:
- Structure: The Boc group (tert-butoxycarbonyl) shields the methylamino group, enhancing stability under basic conditions while allowing selective deprotection under acidic conditions.
- Synthesis: Typically synthesized via coupling reactions, such as the reaction of ethyl 4-bromobenzoate with a Boc-protected methylaminomethyl intermediate in the presence of palladium catalysts or nucleophilic substitution .
- Applications : Used in peptide synthesis, drug development (e.g., beta-arrestin-biased agonists), and as a building block for bioactive molecules .
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Trends
(a) Protective Groups and Reactivity
- The Boc group in the target compound provides superior stability under basic conditions compared to compounds with free amines (e.g., Ethyl 4-[(4-chlorobenzyl)amino]benzoate) . However, Boc-protected derivatives require acidic conditions (e.g., trifluoroacetic acid) for deprotection, which may limit compatibility with acid-sensitive substrates .
- Compounds like Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate lack protective groups, making them more reactive but prone to undesired side reactions .
Stability and Physicochemical Properties
Biological Activity
Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate, an organic compound with the molecular formula and a molecular weight of approximately 279.33 g/mol, is classified as a benzoate. This compound features a unique structural arrangement, including an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a benzoate core, making it valuable in organic synthesis and pharmaceutical research.
Structural Characteristics
The structural configuration of this compound allows for selective reactions that are crucial in medicinal chemistry. The presence of the tert-butoxycarbonyl protecting group facilitates specific transformations, enhancing its utility in synthesizing biologically active compounds. Below is a comparison table of structurally similar compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Ethyl 4-(aminomethyl)benzoate | Lacks the tert-butoxycarbonyl protecting group | More reactive but less stable |
| 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid | Contains a carboxylic acid group instead of an ester | Different functional group affects reactivity |
| Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)phenylacetate | Contains a phenylacetate core | Variation in core structure alters properties |
Biological Activity
While specific biological activities for this compound are not extensively documented, related compounds exhibit significant biological properties. The compound's ability to undergo selective transformations suggests potential applications in drug development, particularly as an intermediate in synthesizing enzyme inhibitors and receptor modulators.
Potential Applications
- Medicinal Chemistry : Its structural features indicate potential activity in various therapeutic areas, particularly in developing targeted drugs that interact specifically with biological targets.
- Organic Synthesis : The compound serves as a versatile building block for the preparation of more complex molecules, enhancing its relevance in pharmaceutical research.
Case Studies and Research Findings
Research has indicated that compounds with similar structures often demonstrate notable biological activities. For instance, studies on benzothiazole derivatives have revealed their effectiveness against multidrug-resistant bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii . Although not directly studied, the structural similarities suggest that this compound may possess analogous properties.
Example Study: Antibacterial Activity
A recent study developed dual inhibitors targeting bacterial topoisomerases, showing broad-spectrum antibacterial activities against various Gram-positive and Gram-negative bacteria. The lead compound demonstrated low nanomolar inhibition against DNA gyrase and Topo IV . While this study does not directly involve this compound, it highlights the potential for similar compounds to exhibit significant antibacterial properties.
Q & A
Q. What is the role of Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate in organic synthesis?
This compound serves as a critical intermediate in multi-step organic synthesis due to its tert-butoxycarbonyl (Boc)-protected amino group and ethyl ester functionality. The Boc group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl), allowing sequential reactions without disrupting other functional groups. Its benzoate core also stabilizes electron-deficient intermediates, facilitating coupling reactions in drug candidate synthesis .
Q. How can synthesis of this compound be optimized for higher yields?
Key parameters include:
- Reactor design : Continuous flow microreactors improve mixing and thermal control, enhancing purity and yield (e.g., >90% purity reported in flow systems) .
- Deprotection conditions : Optimizing HCl concentration in ethyl acetate (e.g., 4N HCl) ensures efficient Boc removal while minimizing side reactions .
- Purification : Recrystallization or chromatography (e.g., silica gel) resolves byproducts from nitration or alkylation steps .
Q. What spectroscopic methods are essential for characterizing this compound?
- NMR : H and C NMR identify functional groups (e.g., Boc methyl at ~1.4 ppm, ester carbonyl at ~170 ppm).
- IR : Confirm ester (C=O stretch at ~1720 cm) and Boc groups (C-O-C at ~1250 cm).
- Mass spectrometry : Molecular ion peak at m/z 279.33 validates molecular weight .
Q. What hydrolysis conditions are suitable for converting the ethyl ester to a carboxylic acid?
Use aqueous NaOH (1–2M) under reflux (60–80°C) for 4–6 hours. Acidic workup (HCl) yields 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid. Monitor pH to prevent premature Boc deprotection .
Q. How does this compound compare structurally to similar benzoate derivatives?
| Compound | Key Differences | Reactivity Implications |
|---|---|---|
| Ethyl 4-(aminomethyl)benzoate | Lacks Boc group | More reactive but less stable |
| 4-(((Boc)(methyl)amino)methyl)benzoic acid | Carboxylic acid instead of ester | Alters solubility and coupling efficiency |
| Structural uniqueness lies in the Boc-ethyl ester synergy, enabling controlled stepwise synthesis . |
Advanced Research Questions
Q. How can structural modifications enhance reactivity for targeted drug synthesis?
- Boc replacement : Use Fmoc or Cbz groups for alternative deprotection kinetics (e.g., piperidine for Fmoc).
- Ester variation : Replace ethyl with methyl or tert-butyl esters to modulate lipophilicity. Such modifications impact solubility and downstream bioconjugation efficiency .
Q. How do solvent choices create contradictory outcomes in reaction pathways?
- Polar aprotic solvents (DMF, DMSO) : Favor SN2 mechanisms in alkylation but may hydrolyze esters at high temperatures.
- Non-polar solvents (toluene) : Improve Boc stability but slow reaction kinetics. Conflicting reports on solvent effects (e.g., ethyl acetate vs. toluene in deprotection) necessitate empirical optimization .
Q. What methodologies assess its interaction with enzymatic targets?
- Surface plasmon resonance (SPR) : Quantify binding affinity to proteases or kinases.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions. Preliminary studies suggest potential as a kinase inhibitor scaffold due to its hydrogen-bonding capability .
Q. How does stability vary under acidic vs. basic conditions?
- Acidic (pH <3) : Rapid Boc deprotection (TFA/HCl) but ester hydrolysis is negligible.
- Basic (pH >10) : Ester hydrolyzes within hours, while Boc remains intact. Stability studies using HPLC at 25°C show <5% degradation over 72 hours in neutral buffers .
Q. What analytical strategies resolve contradictions in multi-step synthesis yields?
- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent ratios.
- In-line FTIR : Monitor intermediate formation in real-time during flow synthesis. For example, conflicting yields (70–90%) in Boc deprotection steps can be resolved by optimizing HCl stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
